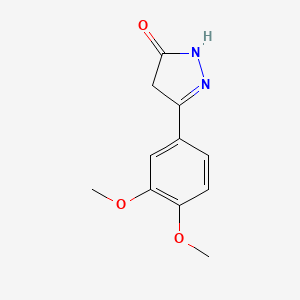
4-Bromo-4'-(bromomethyl)-1,1'-biphenyl
Overview
Description
4-Bromo-4’-(bromomethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two bromine atoms, one attached to each phenyl ring, with one of the bromine atoms being part of a bromomethyl group
Mechanism of Action
Target of Action
Brominated biphenyl compounds are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Mode of Action
Brominated compounds are generally known for their electrophilic nature, which allows them to participate in various organic reactions .
Biochemical Pathways
Brominated compounds are often involved in the formation of carbon-carbon bonds, which are crucial in many biochemical pathways .
Result of Action
Brominated compounds are often used in the synthesis of various pharmaceuticals and complex organic molecules, suggesting that they may have diverse effects depending on the specific context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 4-methylbiphenyl. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The bromination occurs selectively at the benzylic position, resulting in the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of 4-Bromo-4’-(bromomethyl)-1,1’-biphenyl may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromine atoms can be reduced to hydrogen, resulting in the formation of 4-methylbiphenyl.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium alkoxide in alcohol.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of 4-bromo-4’-carboxybiphenyl or 4-bromo-4’-formylbiphenyl.
Reduction: Formation of 4-methylbiphenyl.
Scientific Research Applications
4-Bromo-4’-(bromomethyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic semiconductors
Comparison with Similar Compounds
4-Bromo-4’-(bromomethyl)-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
4-Bromo-4’-methylbiphenyl: Lacks the second bromine atom, making it less reactive in substitution reactions.
4-Bromo-4’-nitrobiphenyl: Contains a nitro group instead of a bromomethyl group, leading to different reactivity and applications.
4-Bromo-4’-cyanobiphenyl: Contains a cyano group, which imparts different electronic properties and reactivity
Properties
IUPAC Name |
1-bromo-4-[4-(bromomethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHADXHEAFCOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602879 | |
| Record name | 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-57-0 | |
| Record name | 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


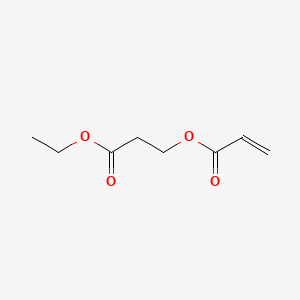

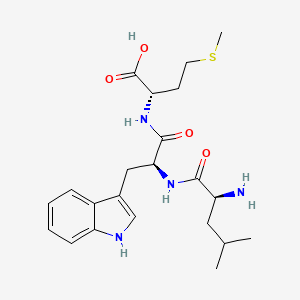
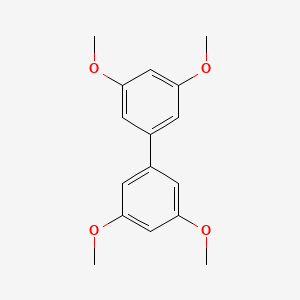
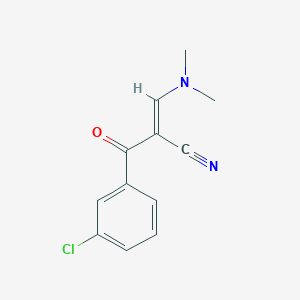
![Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1627624.png)
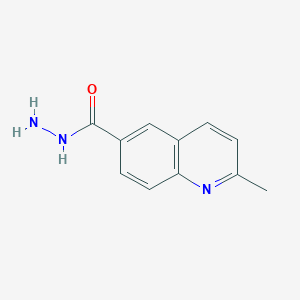
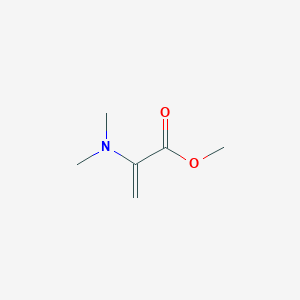
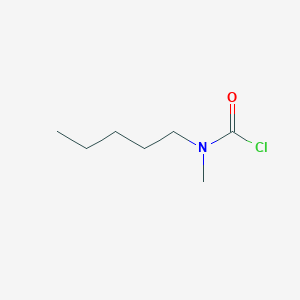
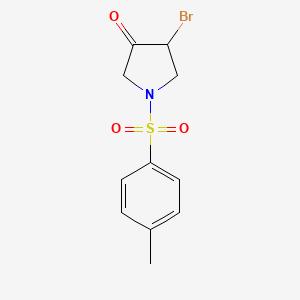

![2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1627631.png)
